2-(Pyridin-4-yloxy)ethanamine

Description

BenchChem offers high-quality 2-(Pyridin-4-yloxy)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-4-yloxy)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

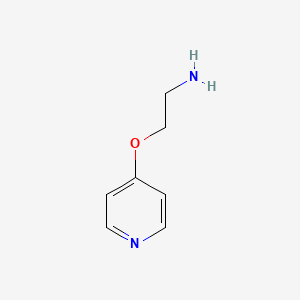

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-yloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUKTUWMBAKSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478284 | |

| Record name | 2-(Pyridin-4-yloxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259816-44-9 | |

| Record name | 2-(Pyridin-4-yloxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(Pyridin-4-yloxy)ethanamine

Introduction: The Strategic Importance of 2-(Pyridin-4-yloxy)ethanamine

2-(Pyridin-4-yloxy)ethanamine is a key bifunctional molecule that serves as a versatile building block in contemporary drug discovery and development. Its structure, featuring a pyridine ether linkage and a terminal primary amine, makes it an invaluable synthon for constructing complex molecular architectures. The pyridine ring offers a site for hydrogen bonding and potential metal coordination, while the flexible ethylamine chain provides a nucleophilic handle for amide bond formation, reductive amination, and other crucial conjugation chemistries. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of 2-(Pyridin-4-yloxy)ethanamine hinges on the formation of a critical aryl ether bond. Two principal and highly reliable strategies dominate the landscape for this transformation: the Williamson Ether Synthesis and the Mitsunobu Reaction. Both pathways typically employ a protected form of 2-aminoethanol to prevent the highly nucleophilic amine from engaging in undesired side reactions.

The choice between these pathways often depends on factors such as substrate sensitivity, desired reaction conditions (basic vs. neutral), and the scalability of the synthesis.

Caption: Retrosynthetic analysis of 2-(Pyridin-4-yloxy)ethanamine.

Pathway I: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust and time-honored method for forming ethers via an SN2 reaction between an alkoxide and an organohalide or other substrate with a good leaving group.[1][2] This pathway is often favored for its cost-effectiveness and scalability.

Principle and Rationale

The core of this strategy involves the deprotonation of 4-hydroxypyridine with a strong base to form the highly nucleophilic pyridinoxide anion. This anion then displaces a leaving group (e.g., bromide, iodide, or tosylate) from a protected 2-aminoethyl electrophile.

Causality of Experimental Choices:

-

Amine Protection: The primary amine of 2-aminoethanol is first protected, typically as a tert-butoxycarbonyl (Boc) carbamate. This is critical because a free amine is nucleophilic and would compete with the pyridinoxide, leading to undesired N-alkylation side products. The Boc group is stable under the basic conditions of the etherification but can be readily removed under acidic conditions.

-

Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to quantitatively deprotonate the hydroxyl group of 4-hydroxypyridine.[3] This ensures the formation of the potent pyridinoxide nucleophile, driving the S

N2 reaction forward. -

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal.[4] These solvents effectively solvate the sodium cation, leaving the pyridinoxide anion "naked" and highly reactive, thereby accelerating the rate of the S

N2 reaction.[5]

Caption: Workflow for the Williamson Ether Synthesis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of N-(tert-butoxycarbonyl)-2-aminoethyl tosylate

-

Dissolve 2-(tert-butoxycarbonylamino)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, quench with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization.

Step 2: Synthesis of tert-butyl (2-(pyridin-4-yloxy)ethyl)carbamate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add a solution of 4-hydroxypyridine (1.1 eq.) in DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the sodium salt.

-

Add a solution of N-Boc-2-aminoethyl tosylate (1.0 eq.) in DMF to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir overnight.

-

After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection to yield 2-(Pyridin-4-yloxy)ethanamine

-

Dissolve the purified protected product from Step 2 in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4 M HCl in dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water, basify with aqueous NaOH to pH > 10, and extract with DCM or ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify by distillation or chromatography to afford the final product.

Pathway II: The Mitsunobu Reaction Approach

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with a characteristic inversion of stereochemistry.[6][7] It operates under mild, neutral conditions, making it ideal for substrates that are sensitive to the strong bases used in the Williamson synthesis.[8]

Principle and Rationale

This reaction is a redox condensation process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9] The PPh₃ and DEAD first react to form a phosphonium salt.[10] The alcohol (N-Boc-2-aminoethanol) then adds to this intermediate, which subsequently deprotonates the pronucleophile (4-hydroxypyridine). The final step is an intramolecular SN2 displacement where the pyridinoxide attacks the carbon bearing the activated hydroxyl group, displacing triphenylphosphine oxide (TPPO).

Causality of Experimental Choices:

-

Reagent Stoichiometry: The reaction is stoichiometric, generating equimolar amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct (e.g., diethyl hydrazinedicarboxylate).[9] Careful control of stoichiometry is essential for high yields.

-

Order of Addition: Typically, the alcohol, pronucleophile, and triphenylphosphine are dissolved in a suitable solvent (like THF) and cooled before the slow, dropwise addition of the azodicarboxylate.[6] This controlled addition helps to minimize the formation of side products.

-

Purification Challenges: A key consideration for the Mitsunobu reaction is the removal of the TPPO and hydrazine byproducts, which can be challenging, especially on a large scale. Chromatographic purification is almost always required.

Caption: Core mechanism of the Mitsunobu Reaction.

Detailed Experimental Protocol

Step 1: Mitsunobu Coupling

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxypyridine (1.1 eq.), N-Boc-2-aminoethanol (1.0 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC. Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by column chromatography on silica gel to separate the desired protected product from TPPO and the hydrazine byproduct.

Step 2: Deprotection

-

The deprotection step is identical to that described in the Williamson synthesis protocol (Section 3.2, Step 3), using TFA or HCl in an appropriate solvent to remove the Boc group.

-

Following acidic workup and basification, the final product is isolated and purified.

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route is a critical decision based on a balance of scientific and practical considerations.

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Conditions | Strongly basic (NaH, K₂CO₃) | Mild, neutral |

| Temperature | Often requires heating (60-100 °C) | Typically 0 °C to room temperature |

| Byproducts | Inorganic salts (e.g., NaBr, NaOTs) | Triphenylphosphine oxide, reduced hydrazine |

| Purification | Generally straightforward (extraction) | Can be challenging (chromatography required) |

| Scalability | Excellent; widely used in industry | More difficult to scale due to stoichiometric byproducts |

| Substrate Scope | Sensitive to base-labile functional groups | Tolerates a wider range of functional groups |

| Stereochemistry | S | S |

| Cost | Generally lower reagent cost | Higher cost (phosphine, azodicarboxylate) |

Purification and Characterization

Purification: The final product, 2-(Pyridin-4-yloxy)ethanamine, is a relatively polar oil or low-melting solid.

-

Column Chromatography: Silica gel chromatography using a gradient of methanol in dichloromethane (often with a small amount of ammonium hydroxide to prevent streaking) is effective for purification.

-

Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

Characterization: The structure of the final compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the pyridine and ethylamine fragments and the disappearance of the protecting group.

-

Mass Spectrometry: ESI-MS will show the correct molecular ion peak for the target compound.

-

IR Spectroscopy: Will show characteristic N-H stretching for the primary amine and C-O-C stretching for the ether linkage.

Conclusion

The synthesis of 2-(Pyridin-4-yloxy)ethanamine is readily achievable through two primary, well-established methodologies. The Williamson Ether Synthesis stands out for its scalability and cost-effectiveness, making it a preferred choice for large-scale production, provided the substrates can tolerate the requisite basic conditions. Conversely, the Mitsunobu Reaction offers a milder, more versatile alternative that is exceptionally valuable for synthesizing analogs with sensitive functional groups or when stereochemical inversion is desired. A thorough understanding of the mechanisms, advantages, and limitations of each pathway empowers researchers to make informed decisions, enabling the efficient and reliable production of this critical synthetic intermediate.

References

- PrepChem. Synthesis of 2-(Pyridin-4-yl)-ethylamine.

-

Wikipedia. Mitsunobu reaction. Available at: [Link]

-

Organic-Chemistry.org. Mitsunobu Reaction. Available at: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

-

Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]

-

Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information (PMC). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. YouTube. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

ResearchGate. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Available at: [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. researchgate.net [researchgate.net]

- 10. Mitsunobu Reaction [organic-chemistry.org]

"2-(Pyridin-4-yloxy)ethanamine" chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(Pyridin-4-yloxy)ethanamine

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the utility of a molecule is defined by the depth of our understanding of its properties. 2-(Pyridin-4-yloxy)ethanamine is a bifunctional building block, presenting both a nucleophilic primary amine and a basic pyridyl nitrogen, bridged by a flexible ether linkage. This unique combination makes it a valuable synthon for creating complex molecular architectures with potential applications in medicinal chemistry and coordination chemistry. This guide moves beyond a simple recitation of data, offering a senior application scientist's perspective on the compound's synthesis, reactivity, and handling. We will explore not just the "what" but the "why," providing a framework for its intelligent application in your research endeavors.

Chemical Identity and Structural Architecture

2-(Pyridin-4-yloxy)ethanamine is a heterocyclic compound whose structure is foundational to its chemical behavior. The molecule consists of a pyridine ring substituted at the 4-position with an aminoethoxy group.

Caption: Chemical structure of 2-(Pyridin-4-yloxy)ethanamine.

This structure bestows upon the molecule several key features: a basic nitrogen atom within the aromatic ring (pKa of the pyridinium ion is ~5-6), a highly nucleophilic primary amine at the terminus of the ethyl chain, and an ether linkage that provides conformational flexibility. These characteristics govern its reactivity and potential interactions with biological targets.

| Identifier | Value | Source |

| IUPAC Name | 2-(pyridin-4-yloxy)ethan-1-amine | Sigma-Aldrich |

| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |

| Molecular Weight | 138.17 g/mol | PubChem[1] |

| CAS Number | 402602-24-8 (Free Base) | Parchem[2] |

| CAS Number | 442126-28-5 (Dihydrochloride Salt) | Sigma-Aldrich |

| PubChem CID | 12136631 | PubChem[1] |

| InChI Key | IKYMBVQWEQOPCD-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | C1=CN=C(C=C1)OCCN | PubChem[1] |

Physicochemical Properties

The physicochemical properties of 2-(Pyridin-4-yloxy)ethanamine are critical for predicting its behavior in both reaction media and biological systems. The data below is a compilation from various sources, primarily for the more common dihydrochloride salt form, which exhibits enhanced stability and solubility in polar solvents.

| Property | Value | Notes | Source |

| Physical Form | Solid | Dihydrochloride salt | Sigma-Aldrich |

| Molecular Weight (Dihydrochloride) | 211.09 g/mol | C₇H₁₂Cl₂N₂O | BLD Pharm[3] |

| Purity | ≥95% | Typical commercial grade | Lead Sciences[4] |

| Storage Temperature | Room Temperature | Store sealed in a dry environment | Sigma-Aldrich |

| XLogP3 (Free Base) | 0.5 | A measure of lipophilicity; indicates good water solubility. | ECHEMI[5] |

| PSA (Polar Surface Area) | 48.1 Ų | Reflects potential for hydrogen bonding. | ECHEMI[5] |

Synthesis and Purification: A Representative Protocol

While multiple synthetic routes are conceivable, a common and reliable method for constructing the aryl ether linkage is via a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis variant. The following protocol is a representative, field-proven approach.

Causality Behind Experimental Choices:

-

Choice of Reagents: 4-Chloropyridine hydrochloride is a commercially available and reactive starting material. Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to deprotonate the hydroxyl group of 2-aminoethanol, forming a potent nucleophile.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or DMSO is ideal. It effectively solvates the sodium alkoxide intermediate without participating in the reaction, thereby accelerating the SNAr reaction rate.

-

Temperature: The reaction is moderately heated to overcome the activation energy for the substitution on the electron-deficient pyridine ring. The temperature is kept below the decomposition point of the reactants and products.

Experimental Workflow: Synthesis of 2-(Pyridin-4-yloxy)ethanamine

Caption: Proposed workflow for the synthesis of 2-(Pyridin-4-yloxy)ethanamine.

Step-by-Step Methodology

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add dry DMF (10 mL per 1 g of 2-aminoethanol).

-

Nucleophile Formation: Cool the solvent to 0°C using an ice bath. Add 2-aminoethanol (1.0 eq). Slowly add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

SNAr Reaction: Add 4-chloropyridine hydrochloride (1.05 eq) to the flask. Heat the reaction mixture to 80-90°C and monitor by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of DMF).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography using a gradient elution (e.g., 0-15% methanol in dichloromethane) to yield the pure product.

Spectroscopic and Reactivity Analysis

Predicted ¹H NMR Spectral Data

-

Pyridine Protons (δ 8.2-8.4 and 6.8-7.0 ppm): The two protons ortho to the pyridine nitrogen (positions 2 and 6) will appear as a doublet at the most downfield region. The two protons ortho to the ether linkage (positions 3 and 5) will be shifted upfield and appear as another doublet.

-

O-CH₂ Protons (δ 4.1-4.3 ppm): The methylene group directly attached to the ether oxygen will be significantly deshielded, appearing as a triplet.

-

N-CH₂ Protons (δ 3.0-3.2 ppm): The methylene group adjacent to the primary amine will appear as a triplet, shifted downfield relative to a simple alkane but upfield from the O-CH₂ group.

-

NH₂ Protons (δ 1.5-2.5 ppm): The amine protons will appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Key Reactive Sites

The molecule's functionality is dictated by three primary reactive centers, making it a versatile intermediate.

Caption: Key reactive sites of 2-(Pyridin-4-yloxy)ethanamine.

-

Primary Amine: This is the most nucleophilic site, readily participating in reactions such as acylation (to form amides), alkylation, and condensation with aldehydes or ketones to form Schiff bases. This is the primary handle for derivatization in drug development.

-

Pyridine Nitrogen: As a Lewis base, this nitrogen can be protonated to form a pyridinium salt, a common strategy to increase aqueous solubility.[3][4] It can also be alkylated or oxidized.

-

Aromatic Ring: The pyridine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution. The activating effect of the -OR group is often insufficient to overcome the ring's inherent deactivation.

Safety, Handling, and Storage

2-(Pyridin-4-yloxy)ethanamine dihydrochloride is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

| GHS Pictogram | Hazard Class | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Sigma-Aldrich | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Sigma-Aldrich | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Sigma-Aldrich | |

| STOT SE 3 | H335: May cause respiratory irritation | Sigma-Aldrich |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[7]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[7]

-

Spills: In case of a spill, evacuate the area. Collect the spilled material using an absorbent, non-combustible material and place it in a sealed container for disposal.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[3][4]

Applications in Research and Development

The primary value of 2-(Pyridin-4-yloxy)ethanamine lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of two distinct nitrogen atoms allows for selective functionalization and the construction of scaffolds that can interact with multiple sites on a biological target. Its structural motif is found in molecules designed as kinase inhibitors and other therapeutic agents where the pyridine ring can act as a hinge-binding element and the amine tail can be modified to achieve desired potency and pharmacokinetic properties.[8]

Conclusion

2-(Pyridin-4-yloxy)ethanamine is a chemical building block of significant utility, characterized by its dual amine and pyridine functionalities. A thorough understanding of its synthesis from common precursors, its distinct reactive sites, and its safety profile is essential for its effective and safe application. This guide provides the foundational knowledge and practical insights necessary for researchers to leverage this molecule's potential in the synthesis of novel compounds for drug discovery and beyond.

References

-

PubChem. 2-(Pyridin-4-yloxy)ethanamine | C7H10N2O | CID 12136631. Available from: [Link]

-

Lead Sciences. 2-(Pyridin-4-yloxy)ethanamine dihydrochloride. Available from: [Link]

-

PubChem. 2-Pyridineethanamine | C7H10N2 | CID 75919. Available from: [Link]

-

Royal Society of Chemistry. A general catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available from: [Link]

-

National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. Available from: [Link]

Sources

- 1. 2-(Pyridin-4-yloxy)ethanamine | C7H10N2O | CID 12136631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 442126-28-5|2-(Pyridin-4-yloxy)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. 2-(Pyridin-4-yloxy)ethanamine dihydrochloride - Lead Sciences [lead-sciences.com]

- 5. echemi.com [echemi.com]

- 6. 4-(2-Aminoethyl)pyridine(13258-63-4) 1H NMR spectrum [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Pyridin-4-yloxy)ethanamine (CAS Number 89037-12-7): A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyridin-4-yloxy)ethanamine, a seemingly simple heterocyclic compound, represents a significant and versatile scaffold in the landscape of modern medicinal chemistry. Its unique structural motif, combining a pyridine ring with an ethanamine side chain via an ether linkage, has proven to be a valuable building block in the design of targeted therapeutics. This technical guide provides a comprehensive overview of 2-(Pyridin-4-yloxy)ethanamine, delving into its synthesis, physicochemical properties, and, most importantly, its burgeoning role in the development of novel kinase inhibitors and other therapeutic agents. Drawing from the latest scientific literature and patent filings, this document aims to be an essential resource for researchers engaged in the exploration and exploitation of this promising chemical entity.

Introduction: The Pyridyloxy Moiety as a Privileged Structure

The pyridine ring is a ubiquitous feature in a vast number of biologically active compounds and FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a favored component in the design of molecules that interact with biological targets. When coupled with an ether linkage, the resulting pyridyloxy scaffold gains conformational flexibility and specific electronic properties that can be fine-tuned to optimize ligand-receptor binding. The ethanamine side chain further provides a key site for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the attachment of various pharmacophoric groups.

While 2-(Pyridin-4-yloxy)ethanamine itself is primarily a building block, its core structure is found in numerous potent and selective inhibitors of key signaling proteins, particularly receptor tyrosine kinases (RTKs) implicated in cancer. This guide will explore the synthesis of this key intermediate and the therapeutic applications of its more complex derivatives.

Physicochemical Properties and Data Summary

A clear understanding of the fundamental properties of 2-(Pyridin-4-yloxy)ethanamine is crucial for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 89037-12-7 | PubChem[2] |

| Molecular Formula | C₇H₁₀N₂O | PubChem[2] |

| Molecular Weight | 138.17 g/mol | PubChem[2] |

| IUPAC Name | 2-(pyridin-4-yloxy)ethanamine | PubChem[2] |

| Appearance | Not specified in literature; likely a liquid or low-melting solid | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Solubility in aqueous solutions is likely pH-dependent. | General chemical principles |

| pKa | Not explicitly reported, but the pyridinic nitrogen will have a pKa around 5-6, and the primary amine will have a pKa around 9-10. | Estimated based on similar structures |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Williamson Ether Synthesis

This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In the context of 2-(Pyridin-4-yloxy)ethanamine, the synthesis would likely proceed as follows:

The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the backbone amide of a residue in the hinge region of the kinase, a common anchoring point for type I and type II kinase inhibitors. The ether linkage provides the necessary conformational flexibility for the rest of the molecule to adopt an optimal binding pose, often extending into a hydrophobic pocket near the DFG (Asp-Phe-Gly) motif of the activation loop. [3]

Representative Derivatives and their Biological Activity

Recent studies have described the synthesis and biological evaluation of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potent type II c-Met inhibitors. [4][5]One such optimized compound, A30, demonstrated potent activity against both wild-type and mutant c-Met, comparable to the reference inhibitor BMS-777607. [5]Cellular assays revealed that A30 significantly suppressed proliferation, migration, and colony formation in cancer cell lines and induced apoptosis. [5] Another study focused on 4-(pyridin-4-yloxy)benzamide derivatives containing a 1,2,3-triazole fragment. [6]The most promising compound from this series, B26, exhibited potent antitumor activity against A549, HeLa, and MCF-7 cancer cell lines, with IC₅₀ values of 3.22, 4.33, and 5.82 µM, respectively. [6]

Potential in Central Nervous System (CNS) Drug Discovery

The pyridine scaffold is also a well-known privileged structure in CNS drug discovery. [1][7]Pyridine alkaloids have shown a range of activities in the central nervous system. While there is no direct evidence for the CNS activity of 2-(Pyridin-4-yloxy)ethanamine itself, its structural features suggest potential for exploration in this area. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the overall polarity of the molecule could facilitate interactions with CNS targets. Further derivatization of the ethanamine moiety could lead to compounds with tailored properties for CNS penetration and activity.

Experimental Protocols: A Framework for Investigation

For researchers looking to work with 2-(Pyridin-4-yloxy)ethanamine and its derivatives, the following are generalized protocols for key in vitro assays. These should be optimized for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a framework for assessing the inhibitory activity of a compound against a specific kinase, such as c-Met.

Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound (dissolved in DMSO) in an appropriate kinase buffer.

-

Incubation: In a microplate, incubate the kinase with serial dilutions of the test compound for a predetermined time to allow for binding.

-

Reaction Initiation: Add the substrate and ATP to initiate the phosphorylation reaction.

-

Reaction Termination: After a specific incubation period, stop the reaction, typically by adding a solution containing EDTA to chelate the magnesium ions required for kinase activity.

-

Signal Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays using antibodies specific to the phosphorylated substrate.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT or MTS Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

-

Incubation and Solubilization: Incubate the plate to allow viable cells to metabolize the tetrazolium salt into a colored formazan product. If using MTT, a solubilization solution (e.g., DMSO or acidified isopropanol) must be added to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Perspectives

2-(Pyridin-4-yloxy)ethanamine is a valuable and versatile building block in the design of novel therapeutics. Its incorporation into more complex molecules has led to the discovery of potent inhibitors of key oncogenic kinases, most notably c-Met. The synthetic accessibility of this scaffold, coupled with the favorable drug-like properties it imparts, ensures its continued importance in medicinal chemistry.

Future research will likely focus on several key areas:

-

Exploration of New Targets: While the pyridin-4-yloxy scaffold has shown significant promise in kinase inhibition, its potential against other target classes remains largely unexplored.

-

Fine-tuning of Physicochemical Properties: Further derivatization of the ethanamine moiety can be used to optimize properties such as solubility, metabolic stability, and cell permeability, including penetration of the blood-brain barrier for CNS-targeted therapies.

-

Development of Novel Synthetic Methodologies: While the Williamson ether synthesis is a reliable method, the development of more efficient and greener synthetic routes will be beneficial for large-scale production.

References

-

Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. PubMed Central. [Link]

- Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. [No valid URL provided]

-

Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. ResearchGate. [Link]

-

Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed. [Link]

-

Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. MDPI. [Link]

- Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. [No valid URL provided]

-

2-(Pyridin-4-yloxy)ethanamine. PubChem. [Link]

-

Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. National Institutes of Health. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

-

Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. [Link]

- Pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds and their use.

-

Pyridine alkaloids with activity in the central nervous system. PubMed Central. [Link]

- 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.

-

A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity. PubMed. [Link]

-

Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. PubMed. [Link]

-

Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]

- Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

-

Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. National Institutes of Health. [Link]

-

Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

-

Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PubMed Central. [Link]

- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

-

SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

-

in vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. PubMed Central. [Link]

-

New and Efficient Synthesis of N-(4-Substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines. ResearchGate. [Link]

-

in vitro assays used in preclinical safety. YouTube. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

-

Pyridine alkaloids with activity in the central nervous system. PubMed. [Link]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase. White Rose Research Online. [Link]

-

Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. [Link]

-

Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Frontiers. [Link]

-

Pyridine alkaloids with activity in the central nervous system. ResearchGate. [Link]

-

First Phytochemical Profiling and In-Vitro Antiprotozoal Activity of Essential Oil and Extract of Plagiochila porelloides. MDPI. [Link]

Sources

- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Pyridin-4-yloxy)ethanamine | C7H10N2O | CID 12136631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Pyridin-4-yloxy)ethanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of 2-(Pyridin-4-yloxy)ethanamine. This versatile bifunctional molecule serves as a crucial building block in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors and other targeted therapeutics. This document consolidates essential technical information, including detailed synthetic protocols, spectral data interpretation, and an exploration of its role as a structural motif in contemporary drug design, thereby serving as a vital resource for researchers in the field.

Introduction: The Significance of the Pyridinyloxy Ethanamine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate physicochemical properties make it a highly sought-after moiety in drug design. When combined with an ethanamine side chain via an ether linkage, as in 2-(Pyridin-4-yloxy)ethanamine, it forms a versatile building block that offers a unique combination of a basic nitrogen center, a flexible linker, and an aromatic system capable of various intermolecular interactions. This guide focuses on the 4-pyridyl isomer, a common structural alert in the development of targeted therapies.

Molecular Structure and Physicochemical Properties

2-(Pyridin-4-yloxy)ethanamine is a primary amine featuring a pyridine ring connected to an ethylamine moiety through an oxygen atom at the C4 position of the pyridine ring. The molecule's structure allows for a degree of conformational flexibility around the ether linkage and the ethyl chain.

Table 1: Physicochemical Properties of 2-(Pyridin-4-yloxy)ethanamine

| Property | Value | Source |

| CAS Number | 402602-24-8 | [3] |

| Molecular Formula | C₇H₁₀N₂O | [4] |

| Molecular Weight | 138.17 g/mol | [4] |

| IUPAC Name | 2-(pyridin-4-yloxy)ethan-1-amine | [4] |

| SMILES | C1=CN=CC=C1OCCN | [5] |

| InChI Key | YSUKTUWMBAKSSV-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The most common and efficient method for the synthesis of 2-(Pyridin-4-yloxy)ethanamine is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 4-hydroxypyridine reacts with a protected 2-aminoethyl halide.

Rationale for Synthetic Strategy

The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[2] The choice of starting materials is critical for a successful synthesis. 4-Hydroxypyridine is a readily available and relatively inexpensive starting material. To prevent self-reaction of the amino group, a protected form of 2-aminoethyl halide, such as 2-bromoethylamine hydrobromide, is typically used. The hydrobromide salt not only protects the amine but also enhances the leaving group ability of the bromide. A strong base is required to deprotonate the hydroxyl group of 4-hydroxypyridine to form the more nucleophilic pyridinoxide.

Detailed Experimental Protocol

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-(Pyridin-4-yloxy)ethanamine.

Materials:

-

4-Hydroxypyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

2-Bromoethylamine hydrobromide[6]

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 4-hydroxypyridine.

-

Add 2-bromoethylamine hydrobromide (1.1 eq.) portionwise to the reaction mixture.

-

Heat the mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield pure 2-(Pyridin-4-yloxy)ethanamine.

Molecular Structure and Characterization

Accurate characterization of the synthesized molecule is crucial for its use in subsequent applications. The following are the expected spectroscopic data for 2-(Pyridin-4-yloxy)ethanamine. Note: As of the time of writing, publicly available, experimentally verified spectra for this specific molecule are limited. The data presented here are predicted or based on closely related analogs and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethanamine chain. The protons on the pyridine ring will likely appear as two sets of doublets in the aromatic region. The methylene protons adjacent to the oxygen and nitrogen atoms will appear as triplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will show signals for the four distinct carbons of the pyridine ring and the two carbons of the ethyl chain.

Table 2: Predicted NMR Data for 2-(Pyridin-4-yloxy)ethanamine

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| ~8.4 ppm (d, 2H, H-2, H-6) | ~164 ppm (C-4) |

| ~6.8 ppm (d, 2H, H-3, H-5) | ~151 ppm (C-2, C-6) |

| ~4.2 ppm (t, 2H, -OCH₂) | ~110 ppm (C-3, C-5) |

| ~3.1 ppm (t, 2H, -CH₂N) | ~66 ppm (-OCH₂) |

| ~1.9 ppm (br s, 2H, -NH₂) | ~41 ppm (-CH₂N) |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 139.08.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3350-3250 | N-H stretch (primary amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1580, 1500-1400 | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | C-O-C stretch (aryl ether) |

| 1100-1000 | C-N stretch |

Role in Drug Development

The 2-(Pyridin-4-yloxy)ethanamine scaffold is a valuable component in the design of kinase inhibitors. The pyridine ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The ethanamine tail provides a vector for further substitution to achieve selectivity and improve pharmacokinetic properties.

Caption: The role of the 2-(Pyridin-4-yloxy)ethanamine scaffold in kinase inhibitor design.

Case Study: Pyrimidine Derivatives as Kinase Inhibitors

Several patents describe the use of 2-(Pyridin-4-yloxy)ethanamine as a key intermediate in the synthesis of pyrimidine-based kinase inhibitors.[7] In these examples, the primary amine of 2-(Pyridin-4-yloxy)ethanamine is used to displace a leaving group on a substituted pyrimidine ring, thereby incorporating the pyridinyloxy ethanamine moiety into the final inhibitor structure. This strategic placement allows the pyridine nitrogen to interact with the kinase hinge region, a common binding motif for many kinase inhibitors.

Safety and Handling

As a primary amine and a pyridine derivative, 2-(Pyridin-4-yloxy)ethanamine should be handled with appropriate safety precautions. It is expected to be a skin and eye irritant. Use in a well-ventilated fume hood with personal protective equipment, including gloves and safety glasses, is recommended. Store in a cool, dry place away from oxidizing agents.

Conclusion

2-(Pyridin-4-yloxy)ethanamine is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, coupled with its inherent structural features that are conducive to potent and selective kinase inhibition, makes it a valuable tool for drug discovery and development. This guide has provided a detailed overview of its synthesis, characterization, and application, offering a solid foundation for researchers looking to utilize this versatile scaffold in their own research endeavors.

References

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 11, 2026, from [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-(Pyridin-4-yloxy)ethanamine | C7H10N2O | CID 12136631 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents. (n.d.).

-

2-(Pyridin-4-yloxy)ethanamine dihydrochloride | CAS 442126-28-5 | Chemical-Suppliers. (n.d.). Retrieved January 11, 2026, from [Link]

- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents. (n.d.).

- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents. (n.d.).

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved January 11, 2026, from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

-

Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. (n.d.). Retrieved January 11, 2026, from [Link]

-

Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

A. - N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

-

β-BROMOETHYLAMINE HYDROBROMIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0260384) - NP-MRD. (n.d.). Retrieved January 11, 2026, from [Link]

-

Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. 2-(PYRIDIN-4-YLOXY)BENZENAMINE | 4870-01-3 [sigmaaldrich.com]

- 2. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 310880-25-2|2-(Pyridin-3-yloxy)ethanamine|BLD Pharm [bldpharm.com]

- 4. 2-(Pyridin-4-yloxy)ethanamine | C7H10N2O | CID 12136631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 442126-28-5|2-(Pyridin-4-yloxy)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

"2-(Pyridin-4-yloxy)ethanamine" IUPAC name

An In-depth Technical Guide to 2-(Pyridin-4-yloxy)ethanamine: A Versatile Scaffold in Modern Drug Discovery

Executive Summary

2-(Pyridin-4-yloxy)ethanamine is a bifunctional organic compound that has emerged as a significant building block in medicinal chemistry and drug development. Featuring a pyridine ring linked via an ether to an ethylamine tail, this molecule offers a unique combination of structural rigidity, hydrogen bonding capabilities, and versatile reactive handles. Its pyridine nitrogen provides a basic center for salt formation and molecular interactions, while the primary amine serves as a crucial point for amide coupling and further functionalization. This guide provides a comprehensive technical overview for researchers, covering its nomenclature, physicochemical properties, detailed synthetic protocols, reactivity profile, analytical characterization, and applications, grounded in authoritative scientific principles.

Nomenclature and Structural Identity

Correctly identifying a chemical entity is the foundation of reproducible science. The compound is systematically identified as follows:

-

IUPAC Name : 2-(pyridin-4-yloxy)ethanamine[1].

-

Synonyms : 2-(Pyridin-4-yloxy)ethylamine, 2-(pyridin-4-yloxy)ethan-1-amine, 2-(4-Pyridinyloxy)ethanamine[1][2].

-

CAS Numbers :

-

Molecular Formula : C₇H₁₀N₂O[1].

-

Structure : The molecule consists of a pyridine ring where the oxygen of an ethoxyamine group is attached at the C4 position.

Physicochemical Properties

The physical and chemical properties of 2-(Pyridin-4-yloxy)ethanamine are essential for designing experimental conditions, including solvent selection, purification, and formulation.

| Property | Value | Source |

| Molecular Weight | 138.17 g/mol | PubChem[1] |

| InChIKey | YSUKTUWMBAKSSV-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CN=CC=C1OCCN | PubChem[1] |

| XLogP3 | 0.5 | ECHEMI[6] |

| Boiling Point | 238 °C (Predicted) | ECHEMI[6] |

| Flash Point | 95.1 °C (Predicted) | ECHEMI[6] |

| Density | 1.089 g/cm³ (Predicted) | ECHEMI[6] |

Synthesis and Manufacturing Protocol

The synthesis of 2-(Pyridin-4-yloxy)ethanamine is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The primary amine must be protected to prevent side reactions.

Rationale for Experimental Design

The protocol involves two key stages: ether formation and deprotection.

-

Amine Protection : The primary amine of 2-aminoethanol is highly nucleophilic and would compete with the alkoxide in attacking the electrophile. Therefore, it is protected, commonly with a tert-butyloxycarbonyl (Boc) group, which is stable under basic conditions used for ether synthesis but easily removed under acidic conditions.

-

Ether Synthesis : 4-chloropyridine or 4-hydroxypyridine can be used. Using 4-hydroxypyridine requires a strong base (e.g., sodium hydride) to form the nucleophilic alkoxide. The reaction with a protected 2-haloethanamine or equivalent completes the ether linkage.

-

Deprotection : The final step involves the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired primary amine.

Detailed Step-by-Step Protocol

Step 1: Synthesis of N-Boc-2-bromoethanamine (Intermediate)

-

Dissolve 2-bromoethylamine hydrobromide in a 1:1 mixture of water and dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium carbonate (Na₂CO₃) portion-wise, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)₂O.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Williamson Ether Synthesis

-

In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of 4-hydroxypyridine to form the sodium pyridin-4-olate, a potent nucleophile.

-

Add 4-hydroxypyridine slowly to the suspension.

-

After stirring for 30 minutes, add a solution of N-Boc-2-bromoethanamine in DMF dropwise.

-

Allow the reaction to stir at room temperature for 18-24 hours until TLC or LC-MS analysis indicates the consumption of starting material.

-

Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Boc Deprotection

-

Dissolve the purified, Boc-protected intermediate from Step 2 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane dropwise at 0 °C. Causality: The strong acid cleaves the acid-labile Boc group, releasing carbon dioxide and tert-butanol, to liberate the primary amine.

-

Stir the reaction at room temperature for 2-4 hours.

-

Concentrate the mixture under reduced pressure. If HCl was used, the hydrochloride salt is typically obtained directly. If TFA was used, a basic workup (e.g., with NaOH or NaHCO₃) is required to obtain the free base.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 2-(Pyridin-4-yloxy)ethanamine.

Reactivity and Chemical Profile

The utility of this molecule stems from its distinct reactive centers, which can be addressed with high selectivity.

-

Primary Amine (-NH₂) : This is the most nucleophilic site under neutral or basic conditions. It readily participates in acylation to form amides, reductive amination to form secondary amines, and reactions with aldehydes or ketones to form imines.

-

Pyridine Nitrogen : This nitrogen atom is basic (pKa of the conjugate acid is ~5-6) and can be protonated to form pyridinium salts, which enhances water solubility. It can also act as a ligand for metal catalysts or be N-alkylated.

-

Aromatic Ring : The pyridine ring can undergo electrophilic aromatic substitution, although it is generally deactivated towards this reaction. The ether linkage makes the ring more electron-rich compared to pyridine itself, but reactivity is modest.

Diagram of Key Reactive Sites

Caption: Key reactive centers of the 2-(Pyridin-4-yloxy)ethanamine molecule.

Applications in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals.[7] The 2-(Pyridin-4-yloxy)ethanamine moiety serves as a highly valuable linker and pharmacophore component.

-

As a Versatile Linker : The defined length and geometry of the ethoxyamine chain make it an ideal linker to connect two distinct pharmacophores while maintaining an optimal spatial arrangement for target binding.

-

Scaffold for Library Synthesis : The primary amine is a convenient handle for parallel synthesis, allowing for the rapid generation of libraries of amide derivatives to explore structure-activity relationships (SAR).

-

Bioisostere and Pharmacophore : The pyridin-yloxy group can act as a bioisostere for other aromatic systems, such as a phenyl or thiazole ring, offering improved pharmacokinetic properties like enhanced solubility or metabolic stability. Structures containing pyridin-yloxy motifs have shown promise in the development of novel fungicides and other bioactive agents.[8] For example, related pyrimidine derivatives containing pyridin-yloxy substructures have been investigated as potential kinase inhibitors in cancer therapy.[9]

Analytical Characterization Protocol

Validation of the compound's identity and purity is critical. A combination of spectroscopic and chromatographic methods should be employed.

Self-Validating Workflow

A synthesized batch must be subjected to the following sequential analysis to confirm its structure and purity before use in further applications.

-

Mass Spectrometry (MS) :

-

Method : Electrospray Ionization (ESI) in positive mode.

-

Procedure : Dissolve a small sample (~0.1 mg) in methanol or acetonitrile with 0.1% formic acid. Infuse directly or inject into an LC-MS system.

-

Expected Result : A prominent peak at m/z 139.08, corresponding to the [M+H]⁺ ion for C₇H₁₁N₂O⁺.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR : Expect signals corresponding to:

-

~8.4-8.5 ppm (doublet, 2H): Protons ortho to the pyridine nitrogen.

-

~6.8-6.9 ppm (doublet, 2H): Protons meta to the pyridine nitrogen.

-

~4.1-4.2 ppm (triplet, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

-

~3.0-3.1 ppm (triplet, 2H): Methylene protons adjacent to the amine (-CH₂-NH₂).

-

A broad singlet for the amine protons (-NH₂), which may exchange with D₂O.

-

-

¹³C NMR : Expect signals for the 7 distinct carbon atoms.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Purpose : To assess purity.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA. For example, a linear gradient from 5% B to 95% B over 15 minutes.

-

Detection : UV detector at 254 nm.

-

Expected Result : A single major peak with >95% purity by area integration.

-

Safety and Handling

While a comprehensive safety data sheet (SDS) for the free base is not widely available, data for its salts and related compounds provide essential guidance. The dihydrochloride salt is classified as a warning-level hazard.

-

GHS Hazard Statements (for Dihydrochloride Salt) : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[10][11].

-

Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place. The compound may be air or light-sensitive.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-(Pyridin-4-yloxy)ethanamine is more than just a simple organic molecule; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and synthetic accessibility make it an invaluable building block for creating novel therapeutics. By understanding its fundamental properties, synthesis, and handling requirements as outlined in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of next-generation drugs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12136631, 2-(Pyridin-4-yloxy)ethanamine. PubChem. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

PubChemLite. 2-(pyridin-4-yloxy)pyridin-4-amine. University of Luxembourg. Retrieved from [Link]

-

Chemical-Suppliers. 2-(Pyridin-4-yloxy)ethanamine dihydrochloride | CAS 442126-28-5. Chemical-Suppliers.com. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

-

Li, S., et al. (2023). Discovery of HNPC-A9229: A Novel Pyridin-2-yloxy-Based Pyrimidin-4-amine Fungicide. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Al-Zahrani, F. M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available at: [Link]

-

Dana Bioscience. 2-(Piperidin-4-yloxy)pyridin-4-amine 5g. Dana Bioscience. Retrieved from [Link]

-

PubChemLite. [2-(butan-2-yloxy)pyridin-4-yl]methanamine. University of Luxembourg. Retrieved from [Link]

-

Abdel-Aziz, M., et al. (2022). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

Sources

- 1. 2-(Pyridin-4-yloxy)ethanamine | C7H10N2O | CID 12136631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 1992956-33-8|2-(Pyridin-4-yloxy)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 442126-28-5|2-(Pyridin-4-yloxy)ethanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. 2-(Pyridin-4-yloxy)ethanamine dihydrochloride | CAS 442126-28-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. echemi.com [echemi.com]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of HNPC-A9229: A Novel Pyridin-2-yloxy-Based Pyrimidin-4-amine Fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

"2-(Pyridin-4-yloxy)ethanamine" physicochemical characteristics

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Pyridin-4-yloxy)ethanamine

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Pyridin-4-yloxy)ethanamine, a molecule of interest in medicinal chemistry and drug discovery. The document is structured to provide not only foundational data but also the underlying scientific principles and validated experimental methodologies for their determination. We delve into the significance of key parameters such as the acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility, explaining how these characteristics collectively influence the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. Detailed, field-proven protocols for potentiometric pKa determination, shake-flask logP measurement, and equilibrium solubility assays are provided, complete with expert rationale for critical steps. This guide is intended for researchers, medicinal chemists, and drug development scientists, serving as a practical and authoritative resource for characterizing 2-(Pyridin-4-yloxy)ethanamine and analogous compounds.

Introduction

2-(Pyridin-4-yloxy)ethanamine is a bifunctional organic molecule featuring a pyridine ring linked via an ether bond to an ethanamine side chain. Its structure, containing a basic pyridine nitrogen, a flexible ether linkage, and a primary aliphatic amine, makes it a versatile scaffold in drug design. The pyridine moiety can participate in hydrogen bonding and π-stacking interactions, while the terminal amino group is a key site for salt formation and further chemical modification. Understanding the fundamental physicochemical characteristics of this molecule is paramount, as these properties govern its behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of these critical parameters.

Core Physicochemical Properties

The foundational physicochemical properties of 2-(Pyridin-4-yloxy)ethanamine are summarized below. These values, comprising both computed and experimentally derived data where available, form the basis for predicting its behavior in a pharmaceutical context.

| Property | Value | Significance in Drug Development |

| IUPAC Name | 2-pyridin-4-yloxyethanamine[1] | Unambiguous chemical identifier. |

| CAS Number | 402602-24-8 (Free Base)[2] | Unique registry number for substance identification. |

| Molecular Formula | C₇H₁₀N₂O[1] | Defines the elemental composition. |

| Molecular Weight | 138.17 g/mol [1] | Influences diffusion and transport across membranes. |

| pKa | (Predicted) ~9.0 (Aliphatic Amine), ~5.0 (Pyridine N) | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability. |

| logP | (Predicted) ~0.1 - 0.5[3] | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic stability. |

| Aqueous Solubility | (Predicted) High | Crucial for dissolution and absorption; low solubility can be a major hurdle for oral bioavailability. |

| Form | Available as free base and dihydrochloride salt[4] | The salt form often exhibits improved solubility and stability. |

Note: Predicted values for pKa and logP are derived from computational models and should be confirmed experimentally.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is a cornerstone of drug development. The following sections provide self-validating, detailed protocols for measuring the pKa, logP, and aqueous solubility of 2-(Pyridin-4-yloxy)ethanamine.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa values of the two basic centers (aliphatic amine and pyridine nitrogen) are critical for understanding the molecule's charge state at physiological pH (7.4). Potentiometric titration is a highly precise and standard method for this determination.[5]

Causality Behind Experimental Choices: This method directly measures the change in pH of a solution as a titrant of known concentration is added. The inflection points on the resulting titration curve correspond to the equivalence points, and the pH at the half-equivalence point equals the pKa.[6][7] Maintaining a constant ionic strength minimizes variations in activity coefficients, while purging with nitrogen prevents interference from dissolved atmospheric CO₂.

Experimental Protocol:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[6]

-

Sample Preparation: Accurately weigh and dissolve 2-(Pyridin-4-yloxy)ethanamine in deionized water to create a solution of known concentration (e.g., 1 mM).[6] Add potassium chloride (KCl) to the solution to maintain a constant ionic strength (e.g., 0.15 M).[6]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂. Maintain a gentle nitrogen blanket over the solution throughout the titration.[6]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl). Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The two pKa values can be determined from the midpoints of the two buffer regions on the titration curve, which correspond to the half-equivalence points.[7]

Determination of Lipophilicity (logP) by Shake-Flask Method

The n-octanol/water partition coefficient (P) is the gold standard measure of a compound's lipophilicity.[8] It is typically expressed as its logarithm (logP). This parameter is crucial for predicting a drug's ability to cross biological membranes.

Causality Behind Experimental Choices: The shake-flask method directly measures the equilibrium distribution of the compound between two immiscible phases: n-octanol (simulating the lipid bilayer) and an aqueous buffer (simulating physiological fluids).[9] Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment. Analysis by a sensitive method like LC-MS/MS is required for accurate quantification, especially for compounds with very high or low logP values.[10]

Experimental Protocol:

-

Solvent Preparation: Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4). Mix equal volumes of n-octanol and the buffer in a separatory funnel, shake vigorously for 24 hours to ensure mutual saturation, and then allow the phases to separate completely.[9]

-

Sample Preparation: Prepare a stock solution of 2-(Pyridin-4-yloxy)ethanamine in a suitable solvent (e.g., 10 mM in DMSO).

-

Partitioning: In a suitable vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 500 µL of each).[9] Add a small aliquot of the compound stock solution (e.g., 10 µL) to the vial.

-

Equilibration: Cap the vial tightly and agitate it on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2 to 24 hours).[11]

-

Phase Separation: Centrifuge the vial at high speed (e.g., 16,000 x g for 5 minutes) to ensure complete separation of the two phases.[9]

-

Quantification: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer.[9] Dilute each aliquot appropriately and determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Calculation: Calculate logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. The equilibrium shake-flask method is the definitive technique for its measurement.[12]

Causality Behind Experimental Choices: This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid compound and the saturated solution.[13] Using a buffer at a relevant physiological pH (e.g., 1.2, 4.5, and 6.8 as per WHO guidelines) provides data relevant to different regions of the gastrointestinal tract.[14] Temperature control at 37 °C mimics physiological conditions.[12]

Experimental Protocol:

-

Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[14]

-

Sample Addition: Add an excess amount of solid 2-(Pyridin-4-yloxy)ethanamine to a vial containing a known volume of each buffer. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature of 37 ± 1 °C.[12] Agitate the samples until equilibrium is reached. This can be confirmed by measuring the concentration at sequential time points (e.g., 24, 48, 72 hours) until the value remains constant.[12]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-